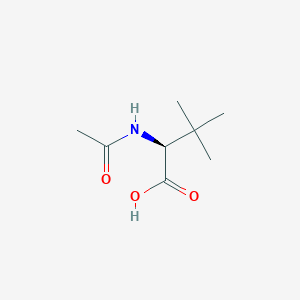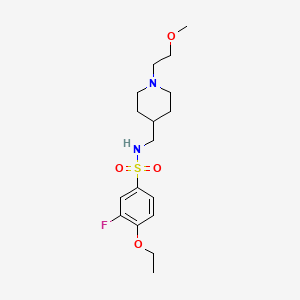
4,4-Difluoro-2-phenylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 4,4-Difluoro-2-phenylbutan-1-ol is C10H12F2O. The exact molecular structure is not available in the retrieved data.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The molecular weight is 186.202. More specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis Techniques
- A study by Filyakova et al. (2017) developed a direct synthesis of 1-aryl-3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes using a sodium nitrite/acetic acid system, where the molecular structure of 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime was determined by X-ray crystallography (Filyakova et al., 2017).
Applications in Lithium-Ion Batteries
- Kubota et al. (2012) explored 1,1-difluoro-1-alkenes, such as 1,1-difluoro-4-phenylbut-1-ene, as electrolyte additives in high-charge-voltage lithium-ion batteries, highlighting their potential in inducing favorable solid electrolyte interphase (SEI) formation (Kubota et al., 2012).
Chemical Transformations
- A study by Paleta et al. (2000) examined the modification of spirocyclic 2,3-difluoro-4,4-(pentane-1,5-diyl)-2-buten-4-olide and similar compounds by vinylic displacement of fluorine, leading to novel rearrangements and the formation of derivatives with potential application in synthetic chemistry (Paleta et al., 2000).
Potential in Diels-Alder Reactions
- Research by Elsheimer et al. (1996) on difluorodienes from 4-aryl-1,3-dibromo-1,1-difluorobutanes revealed their reactivity in Diels-Alder reactions, showcasing the utility of these compounds in organic synthesis (Elsheimer et al., 1996).
Stereochemistry in Photolysis
- Coxon and Hii (1977) determined the stereochemistry of diastereoisomeric 2-methyl-1-phenylbut-3-en-1-ols and related compounds in photolysis studies, providing insights into the behavior of such molecules under light-induced conditions (Coxon & Hii, 1977).
In Liquid Crystal Technology
- Jankowiak et al. (2008) developed alkyl and fluoroalkyl derivatives of 4‐arylbutyric acid and 4‐arylbutanol, which exhibited promising properties as nematic materials and additives in ferroelectric liquid crystals, indicating potential applications in display technologies (Jankowiak et al., 2008).
Safety and Hazards
The safety information available indicates that 4,4-Difluoro-2-phenylbutan-1-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4,4-difluoro-2-phenylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c11-10(12)6-9(7-13)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPPKSBVKMONGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2425157.png)
![(E)-1'-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2425158.png)
![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2425160.png)
![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2425163.png)

![5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2425166.png)

![N-[1-(Aminomethyl)cyclohexyl]-5-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2425169.png)

![1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea](/img/structure/B2425174.png)
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2425175.png)

![2-Fluoro-N-[2-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-4-carboxamide](/img/structure/B2425178.png)
